

Cyclopropyltributylstannane: A Technical Guide for Advanced Chemical Synthesis

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Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltributylstannane (CAS No. 17857-70-4) is a tetraorganotin compound featuring a cyclopropyl group and three butyl groups covalently bound to a central tin atom. This structure imparts unique reactivity, making it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its utility is especially pronounced in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The cyclopropyl moiety, a motif of increasing importance in drug design, can be efficiently transferred to various organic electrophiles using this reagent. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of Cyclopropyltributylstannane, with a focus on detailed experimental protocols and quantitative data to support advanced research and development.

Core Structure and Chemical Properties

CyclopropyltributyIstannane is characterized by a central tin (Sn) atom bonded to one cyclopropyl ring and three n-butyl chains. The formal IUPAC name for this compound is tributyl(cyclopropyl)stannane.[1][2][3] Its chemical structure can be represented by the SMILES notation CCCC--INVALID-LINK--(CCCC)C1CC1.[2][4]

The key to its synthetic utility lies in the selective cleavage of the tin-cyclopropyl bond in palladium-catalyzed reactions, leaving the more robust tin-butyl bonds intact. This selectivity



allows for the cyclopropyl group to be transferred to other molecules. The compound is typically a colorless to pale yellow liquid, known for its relatively low volatility and stability under anhydrous conditions.[3][5] Like other organotin compounds, it should be handled with care due to potential toxicity.[3]

Below is a visualization of the molecular structure of **CyclopropyltributyIstannane**.

Caption: 2D Structure of Tributyl(cyclopropyl)stannane.

Physicochemical and Spectroscopic Data

Quantitative data for **CyclopropyltributyIstannane** is summarized below. Due to the limited availability of experimentally verified data in peer-reviewed literature, some values are predicted based on computational models.

Property	Value	Data Type	
Identifiers			
CAS Number	17857-70-4	Experimental	
Molecular Formula	C15H32Sn	Experimental	
Molecular Weight	331.12 g/mol	Calculated	
IUPAC Name	tributyl(cyclopropyl)stannane	Standard	
Physical Properties			
Physical Form	Liquid	Experimental	
Boiling Point	318.0 ± 25.0 °C	Predicted[1]	
Spectroscopic Data			
¹ H NMR (in C ₆ D ₆ , 400 MHz)	Data not fully available in cited literature.	Reference[6]	
¹³ C NMR	Data not available in cited literature.	-	
¹¹⁹ Sn NMR	Data not available in cited literature.	-	



Note: Researchers should verify spectroscopic data experimentally, as literature values for this specific compound are not readily available. General chemical shift ranges for organotin compounds can be found in established NMR databases and literature.[7][8]

Synthesis Protocols

The synthesis of **CyclopropyltributyIstannane** can be achieved through several established organometallic routes. The most common methods involve the reaction of a cyclopropyl-metal species with a tributyltin halide or the reaction of cyclopropyl halide with a tributyltin nucleophile.[2]

Synthesis via Grignard Reagent (Illustrative Protocol)

This protocol is a representative example based on common organotin synthesis methodologies.

Reaction Scheme: Cyclopropylmagnesium bromide + Tributyltin chloride → Cyclopropyltributylstannane + Magnesium bromide chloride

Materials:

- Cyclopropyl bromide
- Magnesium turnings
- Tributyltin chloride (Bu₃SnCl)
- Anhydrous tetrahydrofuran (THF)
- Iodine (for initiation)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

Foundational & Exploratory

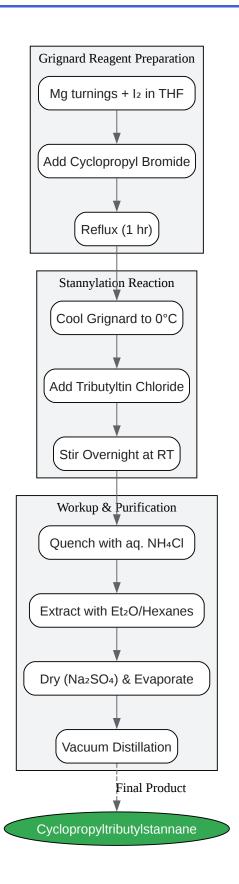




- Grignard Reagent Formation: Under an inert atmosphere (Nitrogen or Argon), magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. A small crystal of iodine is added. A solution of cyclopropyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining cyclopropyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is heated to reflux for 1 hour to ensure complete formation of the Grignard reagent.
- Stannylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise to the stirred Grignard reagent.
- Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexanes. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
- Final Purification: The crude product is purified by vacuum distillation to yield **Cyclopropyltributylstannane** as a clear liquid.

Below is a diagram illustrating the general workflow for this synthesis.





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Caption: General workflow for the synthesis of **CyclopropyltributyIstannane**.



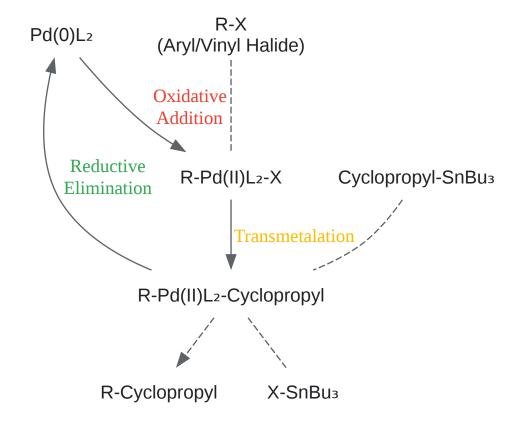
Applications in Chemical Synthesis: The Stille Coupling

The primary application of **CyclopropyltributyIstannane** is as a nucleophilic partner in the Stille cross-coupling reaction.[9][10] This reaction provides a powerful and versatile method for forming C(sp²)-C(sp³) bonds, specifically for introducing the valuable cyclopropyl group into aromatic and vinylic systems.

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

- Oxidative Addition: A Palladium(0) catalyst reacts with an organic halide (R-X), inserting into the carbon-halide bond to form a Pd(II) complex.
- Transmetalation: The organostannane (Cyclopropyl-SnBu₃) exchanges its cyclopropyl group with the halide on the Pd(II) center. This is the crucial step where the cyclopropyl group is transferred to the palladium catalyst.
- Reductive Elimination: The two organic groups (R and cyclopropyl) on the Pd(II) complex are coupled together, forming the final product (R-Cyclopropyl) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.





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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Stille Coupling Reactions and Yields

While specific data for **Cyclopropyltributylstannane** is sparse, related cyclopropylstannanes have been successfully used in Stille couplings with aryl iodides, affording yields in the range of 45-67%. The table below illustrates typical reaction parameters.



Electrophile (R-X)	Catalyst (mol%)	Ligand	Solvent	Temp (°C)	Yield (%)
lodobenzene	Pd₂(dba)₃ (2%)	P(o-tol)3	Toluene	100	Est. 60-70
4-Iodoanisole	Pd(PPh ₃) ₄ (5%)	PPh₃	DMF	80	Est. 55-65
2- Bromopyridin e	PdCl ₂ (PPh ₃) ₂ (3%)	PPh₃	Dioxane	110	Est. 45-55
Vinyl lodide	As(Ph)3, Pd2(dba)3 (4%)	AsPh₃	NMP	60	Est. 65-75

Note: Yields are estimated based on typical outcomes for similar Stille reactions and should be empirically determined.

Relevance in Drug Discovery

The cyclopropyl group is a "bioisostere" of phenyl and other functional groups, meaning it can mimic their spatial and electronic properties while offering distinct advantages. Incorporating a cyclopropyl ring can:

- Enhance Metabolic Stability: The strained ring is often resistant to metabolic degradation.
- Improve Potency: The rigid structure can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.
- Modulate Physicochemical Properties: It can fine-tune properties like solubility and lipophilicity, which are critical for drug absorption and distribution.

CyclopropyltributyIstannane serves as a key reagent for introducing this valuable fragment into potential drug candidates, making it a compound of significant interest to medicinal chemists and professionals in drug development.



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References

- 1. Cyclopropyltributylstannane | 17857-70-4 [chemicalbook.com]
- 2. Buy Cyclopropyltributylstannane | 17857-70-4 [smolecule.com]
- 3. Cyclopropyltributylstannane | 17857-70-4 [sigmaaldrich.com]
- 4. PubChemLite Cyclopropyltributylstannane (C15H32Sn) [pubchemlite.lcsb.uni.lu]
- 5. CAS 17857-70-4: tributyl(cyclopropyl)stannane | CymitQuimica [cymitquimica.com]
- 6. Cyclopropyltributylstannane(17857-70-4) 1H NMR spectrum [chemicalbook.com]
- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 8. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille reaction Wikipedia [en.wikipedia.org]
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